molecular formula C15H22N4O B2870787 3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2320222-58-8

3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No.: B2870787
CAS No.: 2320222-58-8
M. Wt: 274.368
InChI Key: BVQZHCQNRXFERH-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic compound with the molecular formula C15H22N4O and a molecular weight of 274.368 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one include other azetidine derivatives and pyrimidine-containing compounds. These compounds may share structural similarities but differ in their functional groups and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of the azetidine ring, pyrimidin-2-ylamino group, and cyclopentyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyclopentyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-14(7-6-12-4-1-2-5-12)19-10-13(11-19)18-15-16-8-3-9-17-15/h3,8-9,12-13H,1-2,4-7,10-11H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQZHCQNRXFERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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